5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-5-6-16-15(11-13)21(18(23)24-16)10-8-17(22)20-9-7-12-3-1-2-4-14(12)20/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQQLOGNAWKMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the reaction of indole with chloroacetic acid under acidic conditions to form the indoline derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has been explored in various studies. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been investigated for its therapeutic potential. Its bioactive properties may be harnessed to develop new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable building block in various industrial applications.
Mechanism of Action
The mechanism by which 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can be contextualized against analogous benzoxazolone derivatives. Below is a comparative analysis based on substituents, spectroscopic data, and biological activity:
Table 1: Structural Comparison of Benzoxazolone Derivatives
Key Observations
Triazole-thione derivatives () exhibit C=S stretches (IR ~1275 cm⁻¹) and may act as hydrogen bond acceptors, whereas the target compound’s ketone group (C=O) could favor different electronic interactions .
Spectroscopic Data :
- The target compound’s ¹H-NMR would likely show signals for indoline protons (δ ~6.5–8.0 ppm) and the oxopropyl spacer (δ ~2.5–3.5 ppm), similar to phenyl-substituted analogs in .
- IR spectra would feature strong C=O (benzoxazolone, ~1750 cm⁻¹) and N-H (indoline, ~3300 cm⁻¹) stretches .
Biological Activity: Acetylcholinesterase Inhibition: Pyrrolidinyl and phenylamino derivatives () show moderate activity, suggesting the indolinyl group in the target compound may improve potency due to increased π-π stacking . Apoptosis Induction: Sigma-2 agonists like CB-64D () activate caspase-independent apoptosis. While the target compound’s indolinyl group resembles sigma-2 ligands, direct evidence is lacking, necessitating further study . Drug Resistance: Compounds like CB-184 () potentiate doxorubicin in resistant cells. Structural parallels suggest the target compound could similarly bypass resistance mechanisms .
Biological Activity
The compound 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C18H16ClN2O3
- Molecular Weight: 344.79 g/mol
- CAS Number: [insert CAS number if available]
This compound features a benzo[d]oxazole core, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation: The compound may inhibit key signaling pathways involved in cancer cell growth.
- Induction of Apoptosis: It has been suggested that the compound can trigger programmed cell death in malignant cells.
Case Studies
A study investigating the cytotoxic effects of various benzoxazole derivatives found that compounds structurally similar to this compound demonstrated significant activity against breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines. The results indicated a structure–activity relationship that could guide future modifications for enhanced efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
In vitro studies revealed that this compound exhibited selective antibacterial activity primarily against Gram-positive bacteria such as Bacillus subtilis. However, its overall antibacterial potency was moderate compared to other known antimicrobial agents.
Antifungal Properties
Additionally, the compound showed some antifungal activity against pathogens like Candida albicans, indicating its potential as a dual-action therapeutic agent .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| MDA-MB-231 | 12 | Inhibition of cell proliferation |
| A549 | 20 | Cell cycle arrest |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | Not effective |
| Candida albicans | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
